Neurogenic Inflammation Inhibition: 40,000-Fold Greater Potency Than Sumatriptan
CP-122288 inhibited neurogenic plasma protein extravasation in rat dura mater with a potency approximately 40,000-fold greater than sumatriptan. The ID50 for CP-122288 was 0.3 pmol/kg (i.v.), compared to 13.9 nmol/kg (i.v.) for sumatriptan [1]. This extreme potency differential is the largest reported functional separation between a triptan analog and sumatriptan in any in vivo model of neurogenic inflammation.
| Evidence Dimension | Inhibition of neurogenic plasma protein extravasation (ID50) |
|---|---|
| Target Compound Data | ID50 = 0.3 pmol/kg i.v. |
| Comparator Or Baseline | Sumatriptan: ID50 = 13.9 nmol/kg i.v. |
| Quantified Difference | CP-122288 is 46,333-fold more potent (40,000-fold as stated in the publication) |
| Conditions | Rat dura mater, trigeminal ganglion stimulation, intravenous administration |
Why This Matters
This functional dissociation allows researchers to study the neurogenic anti-inflammatory component of triptan pharmacology in complete isolation from vasoconstrictor effects, a separation unattainable with any clinically approved triptan.
- [1] Beattie DT, Connor HE. The pre- and postjunctional activity of CP-122,288, a conformationally restricted analogue of sumatriptan. Eur J Pharmacol. 1995;276(3):271-6. PMID: 7601213. View Source
